molecular formula C13H14N2O3 B12110798 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester CAS No. 80812-57-3

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester

Cat. No.: B12110798
CAS No.: 80812-57-3
M. Wt: 246.26 g/mol
InChI Key: PBRBTFYFQIXXGO-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is a complex organic compound belonging to the naphthyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines can undergo cyclization reactions in the presence of catalysts and specific reagents to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

1,6-Naphthyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester (CAS Number: 80812-57-3) is a representative member of this class that exhibits various pharmacological properties. This article compiles recent findings on its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's chemical structure is characterized by a naphthyridine core with a carboxylic acid and an ester functional group. Its molecular formula is C12H13N2O3C_{12}H_{13}N_{2}O_{3}, and it features a methyl ester moiety that may influence its solubility and bioavailability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, compounds similar to 1,6-naphthyridine have shown efficacy in inducing apoptosis in various cancer cell lines:

  • Mechanism of Action : Naphthyridine derivatives can activate apoptotic pathways and induce cell cycle arrest. For example, canthinone-type alkaloids derived from naphthyridines were reported to activate apoptosis in human leukemia cells by inducing cell cycle arrest at G0/G1 and G2 phases at specific concentrations (7 μM and 45 μM) .
CompoundCell LineIC50 (µM)
1,6-NaphthyridineKasumi-1 (leukemia)7
CanthinoneVarious cancer types10.47 - 15.03

2. Anti-inflammatory Properties

Naphthyridine derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated significant inhibition of nitric oxide production in macrophage cell lines treated with lipopolysaccharides (LPS):

  • Inhibition of Pro-inflammatory Mediators : Compounds exhibited IC50 values ranging from 7.73 to 15.09 μM for the inhibition of NO production .
CompoundIC50 (µM)Activity Description
Canthinone7.73 - 15.09Inhibits LPS-induced NO production

3. Antimicrobial Activity

The antimicrobial activity of naphthyridines has been documented against various pathogens. For example, certain derivatives have shown effectiveness against bacterial strains such as Bacillus cereus and fungi like Fusarium graminearum:

  • Antibacterial and Antifungal Effects : The minimum inhibitory concentration (MIC) against Bacillus cereus was reported at 15.62 µg/mL .
PathogenActivity TypeMIC (µg/mL)
Bacillus cereusAntibacterial15.62
Fusarium graminearumAntifungalGrowth inhibition rate: 74.5%

Case Studies

Several case studies illustrate the therapeutic potential of naphthyridine derivatives:

  • Cancer Treatment : Aaptamine, a related naphthyridine compound, demonstrated significant cytotoxicity against non-small cell lung cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL . This indicates that structural modifications in naphthyridines can enhance their anticancer properties.
  • Chagas Disease Therapy : Canthinone derivatives were evaluated for their effects on Trypanosoma cruzi, showing promising results in both acute and chronic infections due to low toxicity .

Properties

CAS No.

80812-57-3

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 6-ethyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-4-15-6-5-11-10(12(15)16)7-9(8(2)14-11)13(17)18-3/h5-7H,4H2,1-3H3

InChI Key

PBRBTFYFQIXXGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)C

Origin of Product

United States

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